molecular formula C19H16FN3O3 B12186707 methyl N-{[7-fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alaninate

methyl N-{[7-fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alaninate

Cat. No.: B12186707
M. Wt: 353.3 g/mol
InChI Key: BHYHNKGXKRVIEC-UHFFFAOYSA-N
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Description

Methyl N-{[7-fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alaninate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine and pyridine rings in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[7-fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alaninate typically involves multi-step organic reactions. One common method includes the condensation of 7-fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid with beta-alanine methyl ester in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in anhydrous conditions using solvents like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as crystallization or chromatography are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[7-fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-{[7-fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alaninate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and bacterial infections.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl N-{[7-fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom and pyridine ring enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 7-fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid
  • Methyl 7-fluoroquinoline-4-carboxylate
  • Beta-alanine methyl ester

Uniqueness

Methyl N-{[7-fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alaninate is unique due to its specific combination of functional groups, which confer enhanced biological activity and chemical stability. The presence of the beta-alanine moiety also provides additional sites for further chemical modifications.

Properties

Molecular Formula

C19H16FN3O3

Molecular Weight

353.3 g/mol

IUPAC Name

methyl 3-[(7-fluoro-2-pyridin-2-ylquinoline-4-carbonyl)amino]propanoate

InChI

InChI=1S/C19H16FN3O3/c1-26-18(24)7-9-22-19(25)14-11-17(15-4-2-3-8-21-15)23-16-10-12(20)5-6-13(14)16/h2-6,8,10-11H,7,9H2,1H3,(H,22,25)

InChI Key

BHYHNKGXKRVIEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=CC(=NC2=C1C=CC(=C2)F)C3=CC=CC=N3

Origin of Product

United States

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